6',7'-dihydroxybergamottin (DHB) is a natural furanocoumarin primarily found in citrus fruits, especially grapefruit. [, , , , , , ] It is considered a phytochemical, belonging to a class of organic compounds produced by plants. [] DHB has gained significant attention in scientific research due to its potent inhibitory effect on cytochrome P450 3A4 (CYP3A4), a key enzyme involved in the metabolism of numerous drugs. [, , , , , , , , ]
Dihydroxybergamottin, specifically 6',7'-dihydroxybergamottin, is a furanocoumarin compound primarily found in grapefruit and Seville orange juice. It is recognized for its significant role as an inhibitor of cytochrome P450 enzymes, particularly CYP3A4, which is crucial for drug metabolism. This inhibition can lead to increased bioavailability of certain medications, making it a compound of interest in pharmacological studies.
6',7'-dihydroxybergamottin is predominantly extracted from grapefruit (Citrus paradisi) and Seville orange (Citrus aurantium) juices. These fruits are known to contain various furanocoumarins, with 6',7'-dihydroxybergamottin being one of the most studied due to its effects on drug metabolism and potential health benefits .
The synthesis of 6',7'-dihydroxybergamottin can be achieved through various methods, including extraction from citrus fruits or chemical synthesis in the laboratory.
In one notable synthesis method, the compound was crystallized from a hexane-ethyl acetate mixture, yielding approximately 5 mg per liter of juice. High-performance liquid chromatography (HPLC) is commonly employed to quantify and analyze the purity of synthesized or extracted 6',7'-dihydroxybergamottin .
The molecular formula for 6',7'-dihydroxybergamottin is C_17H_18O_5. Its structure features a furan ring fused with a coumarin moiety, with hydroxyl groups at the 6' and 7' positions.
The compound has a molecular weight of approximately 314.33 g/mol. Mass spectrometry (MS) analysis typically reveals key fragment ions that assist in confirming its identity during structural elucidation .
6',7'-dihydroxybergamottin primarily acts as an inhibitor of cytochrome P450 enzymes, particularly CYP3A4. This inhibition can alter the metabolic pathways of various drugs, leading to increased plasma concentrations and potential toxicity.
In vitro studies have demonstrated that 6',7'-dihydroxybergamottin significantly inhibits the metabolism of substrates like saquinavir, indicating its potential impact on drug interactions . The kinetics of this inhibition can be assessed using standard enzyme assays to determine IC50 values.
The mechanism by which 6',7'-dihydroxybergamottin exerts its effects involves competitive inhibition of cytochrome P450 enzymes. By binding to the active site of CYP3A4, it prevents the enzyme from metabolizing its substrates effectively.
Studies have shown that concentrations around 5-10 µmol/L can significantly inhibit CYP3A4 activity in vitro. Additionally, pharmacokinetic studies indicate that when consumed in grapefruit juice, it can lead to altered drug metabolism profiles in humans .
Relevant analytical techniques such as HPLC and nuclear magnetic resonance (NMR) spectroscopy are used to characterize these properties accurately .
6',7'-dihydroxybergamottin has several applications in scientific research:
Dihydroxybergamottin (DHB), a major furanocoumarin found in grapefruit, exerts profound effects on xenobiotic metabolism through targeted interactions with cytochrome P450 (CYP) enzymes. Its mechanisms involve both competitive inhibition and irreversible mechanism-based inactivation, significantly altering the pharmacokinetics of co-administered drugs.
DHB functions as a dual-action inhibitor of CYP3A4, the predominant drug-metabolizing enzyme in humans. As a competitive inhibitor, DHB directly occupies the substrate-binding pocket of CYP3A4, preventing drug access with an IC50 value of 1.0-1.5 μM as demonstrated in recombinant enzyme systems [1] [5]. This reversible inhibition provides immediate but transient suppression of enzymatic activity.
More significantly, DHB acts as a mechanism-based inactivator of CYP3A4. During catalytic processing, CYP3A4 converts DHB into highly reactive intermediates (epoxides or γ-ketoenals) that form covalent adducts with the enzyme's apoprotein structure. This modification triggers ubiquitination and proteasomal degradation of CYP3A4, resulting in irreversible loss of enzymatic function [1] [4]. Studies using Caco-2 cell models demonstrate that DHB exposure reduces immunoreactive CYP3A4 protein by 43-47% within 4 hours [1] [4]. The specificity of this inactivation is evidenced by preserved CYP1A1 and CYP2D6 concentrations despite significant CYP3A4 depletion [1].
Table 1: Inhibition Parameters of DHB Against CYP3A4
Inhibition Type | Parameter | Value | Experimental System | Reference |
---|---|---|---|---|
Competitive | IC50 | 1.0-1.5 μM | Recombinant CYP3A4 | [5] |
Mechanism-Based | KI | 5.56 μM | Human liver microsomes | [5] |
Mechanism-Based | kinact | 0.05-0.08 min⁻¹ | Recombinant CYP3A4 | [5] |
Protein Degradation | % Reduction | 43-47% | Caco-2 cells (4 hr) | [1] |
Beyond direct CYP interactions, DHB alters electron transfer dynamics through cytochrome P450 oxidoreductase (POR), the flavoprotein responsible for transferring electrons from NADPH to CYP enzymes. Kinetic analyses reveal that DHB noncompetitively inhibits POR with a Ki of 8.3 μM, suggesting binding at an allosteric site distinct from the NADPH-binding domain [5] [7]. This inhibition disrupts the reduction kinetics of cytochrome c, a surrogate substrate for POR activity, diminishing reduction rates by 65-72% at physiologically relevant DHB concentrations (10 μM) [5].
The structural basis for this inhibition involves DHB's furan ring and lipophilic geranyloxy side chain, which facilitate interactions with POR's flavin adenine dinucleotide (FAD) binding domain. Semi-synthetic modifications, particularly C-17 or C-18 substitutions with caproate groups, enhance POR inhibition by 30-fold compared to native DHB [7]. This enhanced inhibitory effect underscores the critical role of DHB's molecular architecture in modulating POR function.
Table 2: Effects of DHB and Derivatives on POR Activity
Compound | POR Ki (μM) | Cytochrome c Reduction Inhibition (%) | Structural Features |
---|---|---|---|
DHB | 8.3 | 65-72% at 10 μM | Native geranyloxy side chain |
DHB Caproate | 0.25 | >95% at 10 μM | C-17/C-18 caproate ester |
Bergamottin | 22.9 | 40-48% at 10 μM | Unmodified furanocoumarin |
Furanocoumarin Dimers (GF-I) | 0.13-0.31 | >98% at 10 μM | Dimeric structure |
The inactivation of CYP3A4 by DHB follows characteristic time- and concentration-dependent kinetics indicative of mechanism-based inhibition. At saturating concentrations (100 μM), DHB achieves maximal inactivation rates (kinact) of 0.0638 min⁻¹, corresponding to a functional half-life (t1/2) of approximately 10.9 minutes for the enzyme [6]. The concentration required for half-maximal inactivation (KI) ranges from 1.50 to 5.56 μM across experimental systems, reflecting high binding affinity during the initial complex formation [5] [6].
The inactivation efficiency, expressed as kinact/KI ratio, is 0.0115-0.0425 min⁻¹μM⁻¹, classifying DHB as a moderate-efficiency inactivator compared to pharmaceutical inhibitors like clarithromycin. Mathematical modeling of the inactivation kinetics reveals a two-step process: rapid formation of a noncovalent enzyme-inhibitor complex (KI step) followed by slower conversion to the inactivated state (kinact step) [6]. This time dependency explains the clinically observed interactions where grapefruit juice effects intensify with repeated dosing due to cumulative enzyme loss.
DHB exhibits distinct isoform selectivity patterns against major CYP enzymes, with the highest potency observed against CYP3A4 and CYP2C19:
CYP2C9: DHB acts as a potent mechanism-based inactivator (KI = 1.50 μM; kinact = 0.0638 min⁻¹), comparable to its effects on CYP3A4. This inactivation requires metabolic activation and generates reactive intermediates that covalently modify the enzyme [2] [10]. The high sensitivity of CYP2C9 is clinically significant given its role in metabolizing warfarin, phenytoin, and NSAIDs.
CYP2C19: Inhibition kinetics mirror those of CYP2C9 (kinact/KI = 0.015 min⁻¹μM⁻¹), with time-dependent activity loss exceeding 50% after 15 minutes at 100 μM DHB [2] [9].
CYP2D6: DHB demonstrates mixed inhibition with moderate potency (IC50 = 11.74 μM), acting primarily through competitive binding rather than mechanism-based inactivation [5] [9].
CYP2A6 and CYP2E1: Weak inhibition is observed (IC50 > 50 μM), with less than 20% activity reduction even at high DHB concentrations (100 μM) [5] [9]. This selectivity profile positions DHB as a broad-spectrum inhibitor primarily affecting CYP3A4, CYP2C9, and CYP2C19.
Table 3: Comparative CYP Inhibition Profile of DHB
CYP Isoform | Inhibition Type | KI (μM) | kinact (min⁻¹) | kinact/KI (min⁻¹μM⁻¹) | Clinical Relevance |
---|---|---|---|---|---|
CYP3A4 | Mechanism-based | 5.56 | 0.08 | 0.0144 | 50% of drugs metabolized |
CYP2C9 | Mechanism-based | 1.50 | 0.0638 | 0.0425 | Warfarin, phenytoin |
CYP2C19 | Mechanism-based | 4.50 | 0.067 | 0.015 | Proton pump inhibitors |
CYP2D6 | Competitive | 11.74 | ND | ND | Codeine, antidepressants |
CYP2A6 | Weak competitive | >50 | ND | ND | Nicotine metabolism |
CYP2E1 | Negligible | >100 | ND | ND | Ethanol metabolism |
ND = Not Determined
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7